molecular formula C9H14O2 B040338 1,7-Dioxaspiro[5.5]undec-4-ene CAS No. 113297-14-6

1,7-Dioxaspiro[5.5]undec-4-ene

Cat. No. B040338
M. Wt: 154.21 g/mol
InChI Key: SNYOYCMJYVTWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Dioxaspiro[5.5]undec-4-ene, also known as spiroorthoester, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. 5]undec-4-ene.

Mechanism Of Action

The mechanism of action of 1,7-Dioxaspiro[5.5]undec-4-ene is not fully understood. However, it is believed to act as a Lewis acid catalyst, promoting the activation of electrophiles and nucleophiles in organic reactions. It has also been shown to exhibit chiral induction properties, making it a useful tool in asymmetric synthesis.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1,7-Dioxaspiro[5.5]undec-4-ene. However, studies have shown that it is relatively non-toxic and has low environmental impact. It has also been shown to exhibit low reactivity towards biological molecules, making it a potentially useful tool in drug discovery and other biomedical applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,7-Dioxaspiro[5.5]undec-4-ene is its ease of synthesis and availability. It can be readily synthesized in high yields and is commercially available from various chemical suppliers. Additionally, it has low toxicity and environmental impact, making it a safe and sustainable option for use in lab experiments. However, its limited solubility in water and some organic solvents can be a limitation for certain applications.

Future Directions

There are several potential future directions for research on 1,7-Dioxaspiro[5.5]undec-4-ene. One area of interest is its potential use in drug discovery, as it has been shown to exhibit chiral induction properties and low reactivity towards biological molecules. Additionally, further investigation into its mechanism of action and potential applications in catalysis could lead to new discoveries and advancements in organic synthesis. Finally, exploring its potential use in biomedical applications, such as drug delivery and imaging, could lead to new and innovative technologies.
In conclusion, 1,7-Dioxaspiro[5.5]undec-4-ene is a unique and versatile compound with potential applications in various scientific research areas. Its ease of synthesis, low toxicity, and chiral induction properties make it a promising tool for use in organic synthesis, drug discovery, and catalysis. However, further research is needed to fully understand its mechanism of action and potential applications in biomedical fields.

Synthesis Methods

The synthesis of 1,7-Dioxaspiro[5.5]undec-4-ene involves the reaction of an aldehyde with a cyclic acetal in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization mechanism, resulting in the formation of the 1,7-Dioxaspiro[5.5]undec-4-eneter compound. The synthesis method has been optimized and improved over the years, allowing for the production of high yields of the compound.

Scientific Research Applications

1,7-Dioxaspiro[5.5]undec-4-ene has shown potential in various scientific research applications. It has been used as a reagent in organic synthesis, as a building block for the synthesis of complex molecules, and as a chiral auxiliary in asymmetric synthesis. Additionally, it has been investigated for its potential use in drug discovery and as a ligand in catalysis.

properties

CAS RN

113297-14-6

Product Name

1,7-Dioxaspiro[5.5]undec-4-ene

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1,7-dioxaspiro[5.5]undec-4-ene

InChI

InChI=1S/C9H14O2/c1-3-7-10-9(5-1)6-2-4-8-11-9/h1,5H,2-4,6-8H2

InChI Key

SNYOYCMJYVTWEA-UHFFFAOYSA-N

SMILES

C1CCOC2(C1)C=CCCO2

Canonical SMILES

C1CCOC2(C1)C=CCCO2

synonyms

1,7-Dioxaspiro5.5undec-4-ene

Origin of Product

United States

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